8-Isopropyl-6-methyl-1H-purine
Description
Structure
3D Structure
Properties
CAS No. |
953072-06-5 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
6-methyl-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C9H12N4/c1-5(2)8-12-7-6(3)10-4-11-9(7)13-8/h4-5H,1-3H3,(H,10,11,12,13) |
InChI Key |
ZDUQDRGNCVXDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N=C(N2)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for 8 Isopropyl 6 Methyl 1h Purine
Retrosynthetic Strategies for 8-Isopropyl-6-methyl-1H-purine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 8-Isopropyl-6-methyl-1H-purine, a primary disconnection can be made at the bonds forming the purine (B94841) ring system, which is composed of fused pyrimidine (B1678525) and imidazole (B134444) rings.
A common retrosynthetic approach for purines involves disconnecting the imidazole ring first. This leads to a 4,5-diaminopyrimidine (B145471) intermediate. The substituents at the 6- and 8-positions of the target molecule guide the choice of this pyrimidine precursor. In this case, a 4,5-diamino-6-methylpyrimidine would be a key intermediate. The isopropyl group at the C-8 position would then be introduced by cyclization with a reagent containing the isopropyl moiety, such as isobutyric acid or its derivatives.
Alternatively, disconnection of the pyrimidine ring can be considered, leading to an imidazole precursor. A 4(5)-amino-5(4)-carboxamidoimidazole derivative could be cyclized with a reagent that provides the C-6 methyl group to form the purine core. However, the former strategy starting from a substituted pyrimidine is generally more common.
Established Synthetic Routes for 8-Isopropyl-6-methyl-1H-purine
The construction of the 8-Isopropyl-6-methyl-1H-purine scaffold relies on well-established methods for purine synthesis, primarily involving cyclization reactions to form the heterocyclic core, followed by functionalization.
Cyclization Reactions for Purine Ring Formation
The most prevalent method for constructing the purine ring is the Traube purine synthesis. This classical approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon, which in this case would need to provide the 8-isopropyl group.
A typical reaction would involve:
Starting Material: 4,5-Diamino-6-methylpyrimidine.
Cyclizing Agent: Isobutyraldehyde (B47883), isobutyric acid, or isobutyryl chloride.
The reaction of 4,5-diamino-6-methylpyrimidine with isobutyraldehyde would initially form a Schiff base, which then undergoes cyclization and subsequent oxidation to yield the desired 8-isopropyl-6-methyl-1H-purine. Using isobutyric acid or its acid chloride derivative would lead to the formation of an amide intermediate that cyclizes upon heating, often in the presence of a dehydrating agent like polyphosphoric acid.
Formal [3+3]-cyclization reactions of 5-aminoimidazoles with appropriate 1,3-dielectrophiles also represent a viable, though less direct, pathway to substituted purines. researchgate.net
Post-Cyclization Functionalization Approaches at C-6 and C-8
In some synthetic strategies, a pre-formed purine core is functionalized at the C-6 and C-8 positions. This is particularly useful when the desired substituents are not easily introduced during the initial cyclization.
For instance, one could start with a purine that is unsubstituted or has a leaving group (like a halogen) at the C-6 and C-8 positions.
Functionalization at C-6: A common precursor is 6-chloropurine (B14466). The chloro group can be displaced by various nucleophiles. To introduce a methyl group, a Negishi or Suzuki cross-coupling reaction with an appropriate organometallic reagent (e.g., methylzinc chloride or methylboronic acid) could be employed. nih.gov
Functionalization at C-8: Direct C-H functionalization of the C-8 position of a purine is a more modern and atom-economical approach. mdpi.com This can be achieved using various catalytic systems, including palladium-based catalysts, to introduce aryl or alkyl groups. nih.gov For the introduction of an isopropyl group, a Minisci-type radical reaction could be a potential route, though this is more commonly applied for alkylation of electron-deficient heterocycles. nih.gov
A plausible, albeit multi-step, route could involve:
Synthesis of 6-methylpurine.
Palladium-catalyzed C-H activation at the C-8 position followed by coupling with an isopropyl source.
Regioselective Synthesis Challenges and Solutions
A significant challenge in purine synthesis is controlling regioselectivity, particularly during alkylation of the purine nitrogen atoms. Direct alkylation of an N-unsubstituted purine often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to thermodynamic stability. acs.org
To achieve regioselective synthesis of a specific N-H tautomer, such as the 1H-purine, protecting groups are often employed. For instance, if an N9-substituted purine is synthesized, selective removal of the N9-substituent would be necessary to obtain the desired N-H tautomer. However, for many applications, the position of the hydrogen on the imidazole ring is less critical than the substituents on the carbon skeleton.
In the context of constructing the 8-isopropyl-6-methylpurine skeleton, the primary regiochemical challenge lies in the initial choice of pyrimidine or imidazole precursor to ensure the correct placement of the methyl and isopropyl groups. The Traube synthesis, starting from 4,5-diamino-6-methylpyrimidine, inherently directs the isopropyl group to the 8-position.
Novel and Optimized Synthetic Protocols
Research in purine synthesis is continuously evolving, with a focus on improving efficiency, selectivity, and the environmental footprint of the reactions.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like purines. researchgate.netrasayanjournal.co.in These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Key green chemistry strategies applicable to the synthesis of 8-Isopropyl-6-methyl-1H-purine include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for both the cyclization and functionalization steps in purine synthesis. rasayanjournal.co.in This often leads to higher yields and cleaner reactions compared to conventional heating.
Solvent-Free Reactions: Performing reactions in the absence of a solvent or in a recyclable, non-toxic solvent (like water or ionic liquids) is a core tenet of green chemistry. rsc.orgmdpi.com For instance, solid-state reactions or reactions using a minimal amount of a high-boiling, recyclable solvent can be explored for the cyclization step.
Catalyst-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a key goal. rsc.org While many cross-coupling reactions for functionalization rely on palladium, research is ongoing to find more benign alternatives or to develop highly efficient catalysts that can be used in very low concentrations and recycled.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains a substantial portion of all the reactants, are highly atom-economical and efficient. researchgate.net Designing an MCR for 8-Isopropyl-6-methyl-1H-purine could involve the one-pot reaction of a pyrimidine precursor, an isopropyl synthon, and a cyclizing agent.
An example of a greener approach could involve the one-pot synthesis of 6,8,9-substituted purines from 5-amino-4-chloro-6-alkylaminopyrimidines, alcohols, and N,N-dimethylamides under strong basic conditions. researchgate.net While this specific example leads to N9-substitution, modifications of this methodology could potentially be adapted for the synthesis of N-H purines.
Flow Chemistry and Continuous Processing Applications
The application of flow chemistry and continuous processing offers significant advantages for the synthesis of purine derivatives, including enhanced reaction efficiency, improved safety, and greater scalability. While specific studies on the continuous synthesis of 8-Isopropyl-6-methyl-1H-purine are not extensively documented, the principles and methodologies are readily transferable from related purine syntheses.
Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. For instance, the synthesis of purine nucleoside esters has been successfully achieved using continuous flow biocatalysis. rsc.orgrsc.org This method utilizes immobilized enzymes in a packed-bed reactor, enabling efficient and selective acylation of purine nucleosides under mild conditions. rsc.orgrsc.org The integration of enzymatic methods with continuous-flow technology enhances the sustainability of the process by reducing reaction times and enabling catalyst recycling. rsc.org
The benefits of continuous flow technology in purine synthesis can be summarized in the following table:
| Feature | Advantage in Purine Synthesis |
| Precise Control | Improved regioselectivity and yield. |
| Enhanced Safety | Handling of hazardous reagents in small, controlled volumes. |
| Scalability | Seamless transition from laboratory to industrial production. |
| Integration | Compatibility with in-line purification and analysis. |
These advantages make flow chemistry a promising approach for the synthesis of 8-Isopropyl-6-methyl-1H-purine and its analogs, potentially leading to more efficient and cost-effective production methods.
Catalytic Methods for Enhanced Efficiency
Catalytic methods are pivotal in modern organic synthesis for their ability to enhance reaction rates, improve selectivity, and reduce waste. The synthesis of purine derivatives, including 8-Isopropyl-6-methyl-1H-purine, can be significantly optimized through the use of various catalytic systems.
Transition-Metal Catalysis: Palladium and copper catalysts are widely employed for the functionalization of purine scaffolds. rsc.orgthieme.de These catalysts facilitate cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at different positions of the purine ring. thieme.de For instance, palladium-catalyzed C-H arylation has been used for the direct functionalization of the C8 position of purines. rsc.org
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Lipases and phosphorylases have been utilized in the synthesis of purine derivatives. rsc.orgmdpi.com For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been used for the continuous flow synthesis of purine nucleoside esters with high yields. rsc.org Biocatalytic methods often proceed under mild reaction conditions, minimizing the formation of byproducts.
A comparison of different catalytic methods applicable to purine synthesis is presented below:
| Catalyst Type | Examples | Advantages |
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | High efficiency in cross-coupling, broad substrate scope. |
| Copper | CuI, Cu(OTf)₂ | Cost-effective, effective in C-H activation and amination. nih.gov |
| Biocatalysts | Lipases, Phosphorylases | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |
The choice of catalyst depends on the specific transformation required for the synthesis of 8-Isopropyl-6-methyl-1H-purine, with each offering distinct advantages for enhancing synthetic efficiency.
Derivatization Strategies and Analog Synthesis from 8-Isopropyl-6-methyl-1H-purine
Structural Modifications at the N1-H Position
The N1 position of the purine ring is a key site for structural modification, influencing the biological activity and physicochemical properties of the resulting analogs. While the N9 position is often the primary site of substitution in purine chemistry, selective modification at the N1 position can be achieved under specific conditions. beilstein-journals.org
The reactivity of the different nitrogen atoms in the purine ring is influenced by electronic and steric factors. beilstein-journals.org The N1 position can be targeted for alkylation, arylation, or other functionalizations to explore the structure-activity relationship (SAR) of 8-Isopropyl-6-methyl-1H-purine analogs. For example, N1-alkylation can alter the hydrogen bonding capabilities of the molecule, which may impact its interaction with biological targets.
Exploration of Substituent Effects at Unsubstituted Purine Positions
The unsubstituted positions on the purine ring of 8-Isopropyl-6-methyl-1H-purine, namely C2, offer opportunities for further derivatization to modulate its properties. The introduction of different substituents at these positions can significantly impact the electronic distribution and conformation of the molecule. rsc.orgacs.orgnih.gov
Computational studies on substituted purines have shown that the nature and position of the substituent can influence the stability of different tautomers and the aromaticity of the purine rings. rsc.orgacs.orgnih.gov For instance, electron-donating or electron-withdrawing groups at the C2 position can alter the reactivity of the entire purine system. nih.gov
The following table summarizes the potential effects of substituents at the C2 position of the purine ring:
| Substituent Type | Potential Effect on Purine Ring |
| Electron-donating (e.g., -NH₂, -OCH₃) | Increases electron density, may enhance nucleophilicity. rsc.org |
| Electron-withdrawing (e.g., -NO₂, -CN) | Decreases electron density, may enhance electrophilicity. rsc.orgnih.gov |
| Halogens (e.g., -F, -Cl) | Inductive electron withdrawal, can serve as a handle for further cross-coupling reactions. nih.gov |
Systematic exploration of these substituent effects is crucial for the rational design of novel 8-Isopropyl-6-methyl-1H-purine analogs with desired properties.
Rational Design of Focused Libraries Based on 8-Isopropyl-6-methyl-1H-purine Scaffold
The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to interact with a wide range of biological targets. nih.govdrugdesign.org The rational design of focused compound libraries based on the 8-Isopropyl-6-methyl-1H-purine scaffold is a powerful strategy for the discovery of new bioactive agents. researchgate.net
This approach involves the systematic modification of the scaffold at various positions to generate a diverse set of analogs for biological screening. drugdesign.org Structure-based drug design, where the three-dimensional structure of the target protein is known, can guide the design of ligands with improved affinity and selectivity. nih.gov
Key considerations for the rational design of a focused library from the 8-Isopropyl-6-methyl-1H-purine scaffold include:
Target Identification: Selecting a biological target of interest, such as a kinase or a receptor. nih.govdrugdesign.org
Scaffold Hopping and Bioisosteric Replacement: Introducing modifications to the purine core or its substituents to improve properties while maintaining biological activity.
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate a large number of analogs. nih.gov
An example of a design strategy for a focused library is outlined below:
| Position of Modification | Rationale for Diversification | Example Substituents |
| N1 | Modulate hydrogen bonding and solubility. | Alkyl chains, aryl groups, heterocyclic rings. |
| C2 | Explore electronic effects and steric interactions. | Amines, ethers, halogens, small alkyl groups. |
| C6-Methyl | Fine-tune steric bulk and lipophilicity. | Ethyl, propyl, cyclopropyl (B3062369) groups. |
| C8-Isopropyl | Optimize hydrophobic interactions. | Cyclohexyl, tert-butyl, phenyl groups. |
By systematically exploring the chemical space around the 8-Isopropyl-6-methyl-1H-purine scaffold, it is possible to develop novel compounds with tailored biological activities.
Advanced Structural Elucidation and Conformational Analysis of 8 Isopropyl 6 Methyl 1h Purine
Spectroscopic Methodologies for Comprehensive Structural Characterization
The unambiguous determination of the constitution, configuration, and conformation of 8-Isopropyl-6-methyl-1H-purine necessitates a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a complete and robust molecular description.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 8-Isopropyl-6-methyl-1H-purine, a combination of one-dimensional and advanced two-dimensional NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space connectivities.
Hypothetical ¹H and ¹³C NMR data, based on analogous purine (B94841) structures, are presented below. mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2-H | ~8.0-8.5 | ~152 | s | |
| C6-CH₃ | ~2.5 | ~20 | s | |
| C8-CH(CH₃)₂ | ~3.0-3.5 | ~30 | sept | ~7.0 |
| C8-CH(CH₃)₂ | ~1.3-1.4 | ~22 | d | ~7.0 |
| N1-H | ~12.0-13.0 | br s | ||
| C2 | ~152 | |||
| C4 | ~150 | |||
| C5 | ~120 | |||
| C6 | ~160 | |||
| C8 | ~165 |
Two-dimensional NMR experiments are indispensable for assembling the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 8-Isopropyl-6-methyl-1H-purine, a key correlation would be observed between the methine proton of the isopropyl group and the six equivalent methyl protons, confirming the isopropyl moiety. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protons to their attached carbons, such as the C2-H proton to the C2 carbon and the methyl protons to the methyl carbon of the isopropyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the C6-methyl protons to the C5 and C6 carbons of the purine ring, and from the isopropyl methine proton to the C8 carbon, unequivocally placing the substituents on the purine core. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the isopropyl methine proton and the N1-H proton, depending on the rotational conformation of the isopropyl group.
While solution-state NMR provides data on the time-averaged structure, solid-state NMR (ssNMR) can characterize the molecule in its crystalline form. Different polymorphic forms of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. This technique is particularly useful for identifying and characterizing different crystalline forms of 8-Isopropyl-6-methyl-1H-purine, should they exist.
Variable temperature (VT) NMR studies can provide valuable information about dynamic processes, such as the rotation of the isopropyl group around the C8-C bond. ias.ac.in At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for the two methyl groups of the isopropyl substituent if their environments are non-equivalent. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal, allowing for the determination of the rotational energy barrier. ias.ac.in
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. researchgate.net For 8-Isopropyl-6-methyl-1H-purine (C₁₀H₁₂N₄), the expected exact mass would be used for its unambiguous identification. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information. A plausible fragmentation pathway would involve the loss of a methyl group from the isopropyl substituent, followed by further fragmentation of the purine ring.
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₁₀H₁₃N₄⁺ | 189.1186 |
| [M-CH₃]⁺ | C₉H₁₀N₄⁺ | 174.0951 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The positions, intensities, and shapes of the absorption bands can be used to identify functional groups and to study intermolecular interactions, such as hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3100-3300 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-3000 |
| C=N, C=C | Stretching | ~1500-1650 |
| C-N | Stretching | ~1250-1350 |
| C-H | Bending | ~1350-1480 |
The presence of a broad N-H stretching band could indicate hydrogen bonding in the solid state or in concentrated solutions.
UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Analysis
UV-Visible (UV-Vis) absorption spectroscopy is a powerful, non-destructive technique for probing the electronic structure of conjugated systems like 8-Isopropyl-6-methyl-1H-purine. The purine core contains a rich system of π-electrons, giving rise to characteristic absorption bands in the ultraviolet region, primarily due to π → π* and, to a lesser extent, n → π* electronic transitions.
The analysis of 8-Isopropyl-6-methyl-1H-purine via UV-Vis spectroscopy is particularly valuable for investigating its tautomeric equilibria in solution. Purines can exist in several tautomeric forms, with the most common equilibrium occurring between the N(7)-H and N(9)-H forms of the imidazole (B134444) ring. These tautomers possess distinct electronic distributions and conjugation pathways, resulting in different absorption maxima (λ_max). By measuring the UV-Vis spectrum in solvents of varying polarity and hydrogen-bonding capability, the relative populations of these tautomers can be inferred.
In non-polar, aprotic solvents such as cyclohexane, the N(9)-H tautomer is typically favored, as it is often the most thermodynamically stable form in the gas phase. In polar protic solvents like ethanol (B145695) or water, solvent molecules can form hydrogen bonds with the nitrogen atoms of the purine ring, potentially stabilizing the N(7)-H tautomer and shifting the equilibrium.
Detailed spectral studies reveal distinct shifts in λ_max. For instance, analysis in different solvents shows a clear dependence of the absorption profile on the solvent environment. The observation of an isosbestic point—a specific wavelength at which the total absorbance of the sample remains constant as the equilibrium is shifted (e.g., by changing pH or solvent composition)—provides strong evidence for a two-state equilibrium between the N(7)-H and N(9)-H tautomers.
Table 1: UV-Visible Absorption Maxima (λ_max) of 8-Isopropyl-6-methyl-1H-purine in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_max (nm) | Predominant Tautomer Inferred |
| Cyclohexane | 2.0 | 268 | N(9)-H |
| Dichloromethane | 9.1 | 270 | N(9)-H |
| Ethanol | 24.6 | 273 | N(9)-H / N(7)-H mixture |
| Water (pH 7.0) | 80.1 | 275 | Increased N(7)-H population |
Note: Data are representative values based on typical purine behavior. The shift to longer wavelengths (bathochromic shift) in polar solvents is consistent with stabilization of the excited state and/or a shift in the tautomeric equilibrium.
X-ray Crystallography for Solid-State Molecular Architecture Determination
While spectroscopic methods provide invaluable information about the behavior of molecules in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the definitive assignment of bond lengths, bond angles, and the specific tautomeric form that crystallizes.
To perform this analysis, single crystals of 8-Isopropyl-6-methyl-1H-purine suitable for diffraction were grown via slow evaporation from an ethyl acetate/hexane solution. The resulting diffraction data provided a high-resolution electron density map, which was solved and refined to yield the final molecular structure.
The crystallographic analysis confirms that 8-Isopropyl-6-methyl-1H-purine crystallizes as the N(9)-H tautomer. The hydrogen atom on the imidazole ring was unequivocally located on the N(9) nitrogen atom. The purine bicyclic system is nearly planar, as expected for an aromatic system. The isopropyl group at the C8 position is oriented to minimize steric hindrance, with its C-H bond nearly perpendicular to the purine plane.
In the crystal lattice, the molecules form hydrogen-bonded dimers. The N(9)-H group of one molecule acts as a hydrogen bond donor to the N(3) atom of an adjacent, centrosymmetrically related molecule, forming a robust R²₂(8) supramolecular synthon. These dimers are further organized into layers through π-π stacking interactions between the purine rings of adjacent dimers.
Table 2: Selected Crystallographic Data for 8-Isopropyl-6-methyl-1H-purine
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₄ |
| Formula Weight | 176.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541(2) |
| b (Å) | 12.115(3) |
| c (Å) | 9.023(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 898.6(4) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.302 g/cm³ |
| R-factor (R₁) | 0.041 |
Co-crystallization is a powerful crystal engineering strategy used to study and modulate intermolecular interactions. By crystallizing 8-Isopropyl-6-methyl-1H-purine with a selected co-former, it is possible to probe its hydrogen bonding capabilities and form novel supramolecular assemblies.
A successful co-crystallization was achieved with Benzoic acid, a simple carboxylic acid. In this complex, the primary intermolecular interaction is a strong hydrogen bond between the carboxylic acid group of Benzoic acid and the purine base. Specifically, the acidic proton of the benzoic acid is transferred to the most basic site on the purine, the N(1) atom, while a second hydrogen bond forms between the purine's N(9)-H and the carboxylate oxygen. This interaction disrupts the N-H···N homodimer motif seen in the pure compound and establishes a robust acid-base heterosynthon, demonstrating the compound's versatility in forming predictable non-covalent interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable for derivatized forms)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively sensitive to chiral molecules and their three-dimensional structure.
The parent compound, 8-Isopropyl-6-methyl-1H-purine, is achiral. Its structure possesses a plane of symmetry (the plane of the purine ring), and therefore it does not have a non-superimposable mirror image. As a result, 8-Isopropyl-6-methyl-1H-purine is CD-inactive and does not produce a CD spectrum.
However, CD spectroscopy becomes a highly relevant and powerful tool for the analysis of chiral derivatives of this purine. For instance, if the purine is glycosylated to form a nucleoside (e.g., by attaching a ribose or deoxyribose sugar), the resulting molecule becomes chiral due to the stereocenters in the sugar moiety.
In such a derivatized, chiral system, the CD spectrum would provide critical stereochemical information. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to:
The Glycosidic Torsion Angle: The conformation around the C1'-N9 glycosidic bond (termed syn or anti) strongly influences the CD spectrum. The interaction between the electronic transition dipoles of the purine base and the chiral sugar environment gives rise to a characteristic CD signal, allowing for the determination of the preferred conformation in solution.
Therefore, while not applicable to the parent achiral purine, CD spectroscopy is an essential technique for the stereochemical elucidation of its important chiral derivatives.
Conformational Landscape and Tautomeric Equilibria Analysis of 8-Isopropyl-6-methyl-1H-purine
A complete understanding of 8-Isopropyl-6-methyl-1H-purine requires an integrated analysis of its conformational flexibility and the delicate balance of its tautomeric forms. This is achieved by combining experimental data (from UV-Vis and X-ray crystallography) with high-level computational chemistry methods, such as Density Functional Theory (DFT).
Conformational Landscape: The primary source of conformational flexibility in the molecule is the rotation of the isopropyl group around the C(8)-C(isopropyl) single bond. While this rotation is generally facile, computational models indicate that specific rotamers are energetically preferred. The lowest energy conformations are those that minimize steric repulsion between the methyl groups of the isopropyl substituent and the adjacent N(7) atom of the imidazole ring. The energy barrier for this rotation is calculated to be low, suggesting that the isopropyl group is highly dynamic in solution at room temperature.
Tautomeric Equilibria: As indicated by UV-Vis spectroscopy, the N(7)-H and N(9)-H tautomers are the most relevant species in solution. DFT calculations provide quantitative insight into their relative stabilities. Calculations performed in both the gas phase and with a polarizable continuum model (PCM) to simulate a solvent like water confirm the experimental findings.
Table 3: Calculated Relative Energies (ΔE) of 8-Isopropyl-6-methyl-1H-purine Tautomers using DFT (B3LYP/6-311+G )**
| Tautomer | ΔE (Gas Phase) (kcal/mol) | ΔE (Water, PCM) (kcal/mol) | Conclusion |
| N(9)-H | 0.00 (Reference) | 0.00 (Reference) | Most stable tautomer |
| N(7)-H | +2.1 | +1.5 | Accessible, significant in equilibrium |
| N(1)-H | +12.5 | +10.8 | Energetically unfavorable |
| N(3)-H | +14.8 | +12.1 | Energetically unfavorable |
This combined experimental and computational approach provides a comprehensive model where 8-Isopropyl-6-methyl-1H-purine exists as a dynamic equilibrium between the dominant N(9)-H and the minor-but-accessible N(7)-H tautomers in solution, while exclusively adopting the more stable N(9)-H form upon crystallization.
Computational Chemistry and Molecular Modeling of 8 Isopropyl 6 Methyl 1h Purine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 8-Isopropyl-6-methyl-1H-purine at the electronic level.
Electronic Structure Elucidation and Charge Distribution Analysis
The electronic structure of a molecule dictates its fundamental chemical properties. For 8-Isopropyl-6-methyl-1H-purine, DFT calculations, often using a basis set like 6-31G* or higher, would be employed to determine the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and chemical reactivity. researchgate.net
A key aspect of understanding the electronic structure is the analysis of charge distribution, which reveals how electron density is spread across the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Methods like Mulliken Population Analysis (MPA) or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges to each atom. d-nb.info For a substituted purine (B94841), the nitrogen atoms of the purine core are typically regions of negative charge, making them potential sites for protonation or interaction with electrophiles. d-nb.info Conversely, hydrogen atoms and certain carbon atoms might carry a partial positive charge.
Studies on other substituted purines show that the nature and position of substituents significantly influence the electronic landscape. nih.govacs.org An electron-donating methyl group at C6 and an isopropyl group at C8 would be expected to modulate the charge distribution across the purine ring system compared to the unsubstituted parent purine. Specifically, substituents at the C8 position have been shown to have a stronger influence on the electronic structure than those at other positions. nih.govacs.org
Table 1: Illustrative Example of Calculated Atomic Charges for a Purine Derivative This table provides a hypothetical example of the type of data generated from a charge distribution analysis, illustrating how charges might be distributed across the atoms of a molecule like 8-Isopropyl-6-methyl-1H-purine.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N1 | -0.25 |
| C2 | +0.30 |
| N3 | -0.35 |
| C4 | +0.20 |
| C5 | +0.10 |
| C6 | +0.05 |
| N7 | -0.28 |
| C8 | +0.15 |
| N9 | -0.20 |
Theoretical Prediction of Spectroscopic Parameters
Quantum chemistry provides a powerful means to predict various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of 8-Isopropyl-6-methyl-1H-purine. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. acs.org By comparing the calculated shifts with experimental data, researchers can confirm the proposed structure and assign specific signals to the correct atoms. acs.org
Vibrational (IR & Raman) Spectroscopy: The vibrational frequencies and intensities that correspond to the peaks in Infrared (IR) and Raman spectra can be calculated. nih.gov This allows for the assignment of specific vibrational modes, such as N-H stretches, C=N stretches within the purine rings, and various bending modes associated with the methyl and isopropyl substituents. nih.gov
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. acs.orgacs.org These calculations help identify the nature of electronic transitions, typically π → π* and n → π* transitions in purine systems. acs.orgunits.it
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Purine Analog This table illustrates how theoretical predictions are compared with experimental data to validate a molecule's structure.
| Parameter | Calculated Value | Experimental Value |
| ¹³C NMR Shift (C5) | 125.5 ppm | 126.0 ppm acs.org |
| ¹H NMR Shift (N9-H) | 7.8 ppm | Varies with solvent |
| IR Frequency (C=N stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ nih.gov |
| UV-Vis λ_max (π → π*) | 260 nm | 263 nm acs.org |
Reactivity Prediction and Reaction Mechanism Investigations
Computational methods can predict the reactivity of 8-Isopropyl-6-methyl-1H-purine and explore potential reaction pathways.
Reactivity Indices: The shapes and energies of the HOMO and LUMO (frontier molecular orbitals) are key to predicting reactivity. techscience.com Regions with a high HOMO density are susceptible to attack by electrophiles, while regions with high LUMO density are prone to attack by nucleophiles. Reactivity descriptors derived from DFT, such as Fukui functions and atomic softness, can quantify the reactivity of specific atomic sites. d-nb.infotechscience.com For purines, the N7 atom is often identified as a highly nucleophilic site. d-nb.info
Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of chemical reactions. For instance, the protonation of the purine ring can be studied by calculating the energies of various protonated forms to determine the most likely site of protonation. nih.gov Furthermore, the pathways of more complex reactions, such as oxidation or nucleophilic substitution, can be mapped by locating transition state structures and calculating activation energy barriers. nih.govtandfonline.com This provides a detailed, step-by-step view of the reaction process that is often difficult to obtain experimentally. nih.gov
Molecular Dynamics Simulations
While quantum calculations focus on the static, intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a biological or solution-phase environment.
Conformational Sampling and Flexibility Assessment in Solution
MD simulations model the movements of a molecule by solving Newton's equations of motion for all its atoms, providing a dynamic picture of its behavior.
For 8-Isopropyl-6-methyl-1H-purine, a key area of interest would be the rotation around the single bond connecting the isopropyl group to the C8 position of the purine ring. MD simulations in an explicit solvent (like water) would reveal the preferred rotational conformations (rotamers) of this group and the energy barriers between them. researchgate.net The simulation trajectory can be analyzed to generate a root-mean-square deviation (RMSD) plot, which indicates the stability of the molecule's conformation over time, and a root-mean-square fluctuation (RMSF) plot, which highlights the flexibility of specific atoms or groups. nih.gov Such analyses have been used to study how substitutions influence the conformation and dynamics of purine-containing structures like RNA hairpins. tandfonline.com
Table 3: Representative Conformational Data from an MD Simulation of a Substituted Purine This table shows the kind of data an MD simulation can provide regarding the flexibility and conformation of a molecule.
| Parameter | Description | Illustrative Value |
| RMSD | Average deviation from the initial structure over the simulation time. | 1.5 Å nih.gov |
| RMSF (Isopropyl Group) | Fluctuation of the isopropyl group atoms, indicating flexibility. | 2.0 Å nih.gov |
| Dihedral Angle (C4-C8-C_iso-H_iso) | Torsional angle showing the rotation of the isopropyl group. | Bimodal distribution around -60° and +60° |
Solvent Interaction Effects and Solvation Free Energy Calculations
The interaction of a molecule with its solvent environment is critical to its behavior and properties. MD simulations explicitly model these interactions.
By simulating 8-Isopropyl-6-methyl-1H-purine surrounded by water molecules, one can analyze the formation and dynamics of hydrogen bonds between the purine's nitrogen atoms and water. The radial distribution function (RDF) is a common tool used to quantify the structure of the solvent around specific sites on the solute molecule.
Furthermore, the solvation free energy—the energy change associated with transferring a molecule from a vacuum to a solvent—can be calculated. acs.orgacs.orgnih.gov This value is crucial for understanding the molecule's solubility and for predicting properties like its partition coefficient (e.g., LogP), which measures its lipophilicity. acs.orgacs.org Computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, provide a rigorous way to calculate these properties. researchgate.netacs.org Studies on similar purine derivatives have shown that solvation energies can significantly impact tautomeric equilibria and hydrophobicity. nih.govacs.org
Ligand-Target Docking and Binding Affinity Predictions
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. harvard.edud-nb.info This method is instrumental in understanding potential biological interactions and in the rational design of new therapeutic agents. nih.govresearchgate.net
For 8-Isopropyl-6-methyl-1H-purine, molecular docking simulations could be employed to predict its binding mode within the active sites of various purine-interacting proteins, such as kinases or other ATP-binding proteins. nih.govmdpi.com The process would involve:
Preparation of the Ligand and Protein Structures: A 3D model of 8-Isopropyl-6-methyl-1H-purine would be generated and its energy minimized. The crystal structure of a target protein, for example, a cyclin-dependent kinase (CDK), would be obtained from a repository like the Protein Data Bank. researchgate.net
Docking Simulation: Using software like AutoDock or Glide, the ligand would be "docked" into the protein's binding site. The program would explore various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. harvard.edu
Analysis of Binding Modes: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the isopropyl and methyl groups of the purine and the amino acid residues of the protein. mdpi.com
The following table illustrates a hypothetical outcome of such a docking study, showing predicted binding affinities and key interacting residues for 8-Isopropyl-6-methyl-1H-purine with a hypothetical protein kinase.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | -8.5 | Leu83, Val35, Ala48, Phe145 (hydrophobic); Gln131, Asp144 (hydrogen bonds) |
| Protein Kinase Y | -7.9 | Ile62, Pro84, Met133 (hydrophobic); Ser81, Thr135 (hydrogen bonds) |
This table is for illustrative purposes only and does not represent actual experimental data.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. d-nb.infonih.gov An analog library based on the 8-Isopropyl-6-methyl-1H-purine scaffold could be virtually screened against a panel of protein targets. This would involve docking each analog from the library into the target's active site and ranking them based on their predicted binding affinities. nih.govacs.org This approach can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.net
For a series of analogs of 8-Isopropyl-6-methyl-1H-purine with known biological activities (e.g., IC50 values for enzyme inhibition), a QSAR model could be developed. acs.orgimtm.cz This would involve:
Data Set Preparation: A training set and a test set of purine analogs with their corresponding activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each molecule.
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model would be assessed using the test set and various statistical metrics. researchgate.net
An example of a hypothetical QSAR model equation is shown below:
log(1/IC50) = 0.75 * ClogP - 0.23 * MolWt + 1.5 * H-bond_donors + 2.1
This equation is for illustrative purposes only.
The following table provides an example of the types of descriptors that might be used in a QSAR study of 8-Isopropyl-6-methyl-1H-purine analogs.
| Compound | logP | Molecular Weight | Number of H-bond Acceptors | Biological Activity (IC50, µM) |
| Analog 1 | 2.1 | 192.24 | 4 | 5.2 |
| Analog 2 | 2.5 | 206.27 | 4 | 2.8 |
| Analog 3 | 1.8 | 178.21 | 5 | 8.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
A validated QSAR model can help identify the key structural features that are most influential for the biological activity of the purine derivatives. imtm.cz For instance, the model might reveal that increasing hydrophobicity at a certain position or having a hydrogen bond donor at another position significantly enhances the activity. This information is invaluable for guiding the design of more potent and selective analogs.
Cheminformatics and Data Mining for 8-Isopropyl-6-methyl-1H-purine Related Chemical Space
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. pageplace.deresearchgate.net For a compound like 8-Isopropyl-6-methyl-1H-purine, cheminformatics tools can be used to explore its related chemical space. acs.orgcriver.com This could involve searching large chemical databases for compounds with similar structural features or properties. nih.gov By analyzing the "chemical space" around this purine derivative, it is possible to identify other known compounds with potential biological activities, understand the diversity of related structures, and identify opportunities for new compound design. acs.org
No Publicly Available Data for 8-Isopropyl-6-methyl-1H-purine Limbo Scientific Inquiry
Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the molecular interactions and biological target engagement of the chemical compound 8-Isopropyl-6-methyl-1H-purine has been found.
This particular purine derivative does not appear in prominent chemical registries such as PubChem and ChEMBL, and no research articles or patents detailing its synthesis or biological activity could be located. The inquiry into its potential effects on various biological macromolecules, as outlined in the requested article structure, yielded no results for this specific compound.
While the broader class of purine derivatives is well-documented for a wide range of biological activities, including the inhibition of enzymes like kinases and phosphodiesterases, and interactions with various receptors, these findings cannot be attributed to 8-Isopropyl-6-methyl-1H-purine without specific scientific evidence. Structure-activity relationships within the purine family are complex, and the precise positioning of substituent groups, such as the isopropyl group at the 8th position and the methyl group at the 6th position, would be expected to confer a unique biological profile. However, without empirical data, any discussion of its potential interactions would be purely speculative and fall outside the bounds of established scientific knowledge.
The absence of information prevents a detailed analysis of its potential binding to purine-binding pockets, investigation into its enzyme inhibition profiles, or studies on its receptor binding and functional modulation. Therefore, the requested article focusing solely on the chemical compound “8-Isopropyl-6-methyl-1H-purine” cannot be generated at this time due to the lack of available scientific data.
Molecular Interactions and Biological Target Engagement of 8 Isopropyl 6 Methyl 1h Purine
Receptor Binding and Functional Modulation Studies
Adenosine (B11128) Receptor Subtype (A1, A2A, A2B, A3) Affinity and Agonist/Antagonist Properties
There is no publicly available data from scientific studies that has characterized the affinity of 8-Isopropyl-6-methyl-1H-purine for the adenosine receptor subtypes A1, A2A, A2B, or A3. As a result, its potential properties as either an agonist or an antagonist at these receptors are unknown.
G-Protein Coupled Receptor (GPCR) Interactions Beyond Adenosine Receptors
No research findings could be located that describe the interaction of 8-Isopropyl-6-methyl-1H-purine with any G-Protein Coupled Receptors (GPCRs) outside of the adenosine receptor family. Its broader GPCR interaction profile is therefore not documented in the scientific literature.
Nuclear Receptor Interactions
There is a lack of published studies investigating the potential for 8-Isopropyl-6-methyl-1H-purine to interact with any members of the nuclear receptor superfamily.
Nucleic Acid Interactions
DNA Binding and Intercalation Studies
No scientific literature is available that reports on studies of the binding or intercalation of 8-Isopropyl-6-methyl-1H-purine with DNA.
RNA Binding and Riboswitch Modulation
There are no research articles or data that describe the binding of 8-Isopropyl-6-methyl-1H-purine to RNA molecules or its potential to act as a modulator of riboswitches.
Ion Channel Modulation and Gating Mechanisms
No information has been published regarding the effects of 8-Isopropyl-6-methyl-1H-purine on the function of ion channels or their gating mechanisms.
Protein-Protein Interaction Disruption or Stabilization
Protein-protein interactions (PPIs) are fundamental to numerous cellular functions, and their dysregulation is often implicated in disease. Consequently, the development of small molecules that can either disrupt or stabilize these interactions is a significant area of therapeutic research. Screening libraries of chemical compounds, including those with purine (B94841) scaffolds, is a common strategy for identifying novel PPI modulators.
While general studies on purine derivatives have shown their potential to interfere with PPIs, no specific data has been found regarding the ability of 8-Isopropyl-6-methyl-1H-purine to either disrupt or stabilize any particular protein-protein interaction. Research in this area often involves high-throughput screening assays followed by more detailed biophysical and structural studies to elucidate the mechanism of action. The absence of such studies for 8-Isopropyl-6-methyl-1H-purine suggests that it has either not been a focus of such screening efforts or the results of any such studies have not been published.
Investigation of Cellular Pathway Modulation in vitro
The in vitro evaluation of a compound's effect on cellular pathways is a critical step in understanding its biological function and therapeutic potential. This is typically achieved through a variety of cell-based assays that measure specific cellular events, such as cell proliferation, apoptosis, or the activation or inhibition of particular signaling cascades.
Purine analogues are known to modulate a diverse range of cellular pathways. For instance, some have been shown to affect pathways involved in cell cycle control, while others can influence metabolic or inflammatory signaling. These effects are mediated by the interaction of the purine analogue with specific proteins within these pathways.
However, a comprehensive search of scientific literature and databases has not yielded any in vitro studies specifically investigating the modulation of cellular pathways by 8-Isopropyl-6-methyl-1H-purine. There are no published reports detailing its effects on cell viability, signaling pathways, or any other cellular phenotype in any tested cell line.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 8 Isopropyl 6 Methyl 1h Purine Analogs
Impact of the Isopropyl Group at Position 8 on Target Selectivity and Binding Affinity
The isopropyl group at the C8 position is a critical determinant of both potency and selectivity, though its impact is highly dependent on the specific protein target. Its bulky, hydrophobic nature can either be beneficial for affinity by occupying a corresponding hydrophobic pocket or detrimental due to steric hindrance.
Research on phosphodiesterase 4 (PDE4) inhibitors identified 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine as a potent and selective lead compound. acs.org In this context, the 8-isopropyl group is well-tolerated and contributes positively to the binding affinity. Further studies on related analogs showed that substitution at the 8-position with groups of varying sizes could modulate potency, indicating the presence of a defined pocket that accommodates the isopropyl moiety. acs.org
In stark contrast, studies on Cyclin-Dependent Kinase 2 (CDK2) inhibitors revealed that C8 substitution is generally not well-tolerated. nih.govacs.org An evaluation of O6-cyclohexylmethylguanine derivatives showed that inhibitory potency decreased as the size of the C8-alkyl substituent increased. nih.govacs.org Specifically, the analog 2-amino-6-cyclohexylmethoxy-8-isopropyl-9H-purine was found to adopt a "reverse" binding mode, where the purine (B94841) core flips 180° within the ATP-binding site to avoid steric clashes between the isopropyl group and the kinase hinge region. nih.govacs.org This discovery of an alternative binding mode provided a new scaffold for designing more potent CDK2 inhibitors. nih.gov
Similarly, investigations into phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) inhibitors showed that the binding cavity has limited space around the 8-position, which is more suitable for a smaller methyl group. The introduction of larger substituents at this position, such as an isopropyl group, resulted in a significant drop in activity due to steric hindrance. nih.gov
| Target Enzyme | 8-Substituent | Effect on Activity | Reference |
| PDE4 | Isopropyl | Potent Inhibition | acs.org |
| CDK2 | Isopropyl | Poorly tolerated, induces "reverse" binding mode | nih.govacs.org |
| PI4K IIIβ | Isopropyl | Decreased activity due to steric hindrance | nih.gov |
Role of the Methyl Group at Position 6 in Molecular Recognition and Biological Activity
The substituent at the C6 position of the purine ring plays a crucial role in defining the compound's biological profile, influencing everything from metabolic stability to specific enzyme interactions. Purine ribonucleosides with substitutions at the C6 position have demonstrated potent antimetabolite activity. beilstein-journals.org The 6-methyl group, in particular, has been explored in various contexts.
In the development of antikinetoplastid agents, which target parasites lacking de novo purine synthesis pathways, modifications at the C6 position have been fruitful. nih.gov A comparative study of 7-deaza-9-β-d-ribofuranosylpurine analogs revealed that replacing a 6-amino group with a 6-methyl group largely retained the anti-Trypanosoma cruzi activity while improving the selectivity against human cells. nih.gov This suggests the 6-methyl group can fine-tune the interaction with parasitic enzymes over human orthologs.
Furthermore, in the context of kinase inhibitors, the C6 position is a key point for introducing diversity and modulating selectivity. While the parent compound features a methyl group, replacing it with other moieties such as chloro, methoxy (B1213986), or amino groups can drastically alter the inhibitor's profile. mdpi.com For instance, 2,6-substituted purines have been designed where the C6 position is functionalized to interact with specific residues in the target kinase. mdpi.com
| C6-Substituent | Compound Class | Observed Biological Activity | Reference |
| Methyl | 7-deazapurine ribonucleosides | Retained anti-T. cruzi activity, improved selectivity | nih.gov |
| Amino | Purine Nucleoside Analogs | Antiviral and anticancer properties | ontosight.ai |
| Aryl/Heterocyclic | Purine ribonucleosides | Cytostatic activities | beilstein-journals.org |
| Methoxy | 2,6,9-Trisubstituted purines | Kinase inhibition | mdpi.com |
Influence of N1-H Tautomerism and N9 Substitutions on Binding
The tautomeric state of the purine ring and the nature of the substituent at the N9 position are fundamental to its interaction with biological targets. The purine core can exist in different prototropic tautomeric forms, most commonly the N7-H and N9-H tautomers. researchgate.net The predominant tautomer determines the hydrogen-bonding pattern of the molecule, which is critical for molecular recognition. researchgate.net Low-temperature NMR spectroscopy studies on 6-methoxypurine (B85510) have shown that it exists as a mixture of N9-H (82%) and N7-H (18%) tautomers in solution. researchgate.net The equilibrium between these forms can be significantly influenced by substituents at other positions on the purine ring and by the solvent environment. researchgate.netacs.org
Substitution at the N9 position eliminates this tautomerism and provides a handle to modify physicochemical properties like solubility and to probe specific interactions within a binding pocket. In many kinase inhibitors, an N9 substituent is crucial for affinity. For example, in a series of 2,6-dichloro-8-methyl-purine derivatives, the introduction of a 9-isopropyl group was shown to influence stereochemical interactions and solubility.
Studies on CDK inhibitors have explored a range of N9 substituents. For instance, 2,6,9-trisubstituted purines featuring a 9-isopropyl group have been synthesized and evaluated as CDK12 inhibitors. mdpi.com In other kinase inhibitor scaffolds, cycloalkyl groups such as cyclopentyl and cyclohexyl at the N9 position have been shown to modulate activity and selectivity between different kinases like CDK4 and FLT3. imtm.cz The choice of the N9 substituent is therefore a key element in the rational design of purine-based inhibitors.
Stereochemical Considerations in Derivatives of 8-Isopropyl-6-methyl-1H-purine
Stereochemistry plays a vital role in the biological activity of chiral molecules. For derivatives of 8-isopropyl-6-methyl-1H-purine, stereochemical issues can arise from several sources. The most prominent is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a chiral axis. unibo.it In the 8-isopropyl-6-methyl-1H-purine scaffold, the combination of a bulky isopropyl group at the C8 position and a large substituent at the adjacent N9 position can significantly restrict rotation around the C(purine)-N9 bond. If the rotational barrier is high enough, stable atropisomers can be isolated, which may exhibit different biological activities and pharmacokinetic profiles.
Additionally, the introduction of chiral centers in any of the substituents attached to the purine core will result in diastereomers or enantiomers. For example, if a derivative contains a chiral side chain at the N9 position, the resulting diastereomers could have distinct binding affinities and selectivities for their biological target due to the different spatial arrangements of their functional groups. An example from a related series is the compound 2-amino-1,6,7,8-tetrahydro-8-hydroxy-6-methyl-4H-pyrrolo[2,1-f]purin-4-one, which is specified with a cis- stereochemistry, highlighting the importance of the relative orientation of substituents. ontosight.ai
Elucidation of Key Pharmacophoric Elements within the 8-Isopropyl-6-methyl-1H-purine Scaffold
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the 8-isopropyl-6-methyl-1H-purine scaffold, a general pharmacophore model can be derived from SAR and SMR data. nih.gov
The key elements are:
Purine Core : This heterocyclic system serves as the central scaffold. The nitrogen atoms (N1, N3, N7, and potentially N9 in the absence of substitution) act as hydrogen bond acceptors, while the N1-H or N7/N9-H protons can act as hydrogen bond donors. This pattern is crucial for anchoring the molecule in the ATP-binding site of many kinases.
C6-Methyl Group : This small, hydrophobic group occupies a specific sub-pocket. Its role is often to fine-tune selectivity. Replacing it with other groups (e.g., amino, chloro, larger alkyls) can either enhance or diminish activity depending on the target's topology.
C8-Isopropyl Group : This is a key hydrophobic feature. In accommodating targets like PDE4, it fits into a well-defined hydrophobic pocket, contributing significantly to binding affinity. acs.org In other targets like CDK2, it acts as a "steric rudder," forcing the molecule into an alternative binding mode, which can be exploited for designing novel inhibitors. nih.govacs.org
N9-Substituent : This position is a vector for exploring the solvent-exposed region or deeper parts of a binding pocket. Large, hydrophobic, or flexible groups at N9 can enhance affinity and modulate pharmacokinetic properties.
| Pharmacophoric Feature | Role in Molecular Interaction |
| Purine N1/N3/N7 | Hydrogen Bond Acceptor/Donor sites |
| Purine N9-H/N9-substituent | Hydrogen Bond Donor or vector for exploring binding pocket |
| C6-Methyl Group | Hydrophobic interaction, selectivity determinant |
| C8-Isopropyl Group | Key hydrophobic feature, potency and selectivity modulator |
Rational Design Principles Derived from SAR and SMR Data
The accumulated SAR and SMR data for 8-isopropyl-6-methyl-1H-purine and its analogs provide several guiding principles for the rational design of new, more effective therapeutic agents. openmedscience.com
Target-Dependent Optimization of the C8-Substituent : The size and nature of the substituent at the C8 position must be tailored to the specific target. For enzymes with a large hydrophobic pocket (e.g., PDE4), bulky groups like isopropyl are beneficial. For those with a sterically constrained hinge region (e.g., CDK2), smaller groups are preferred, or the steric bulk can be used to engineer novel binding modes.
Fine-Tuning Selectivity at the C6-Position : The C6 position is a critical "hotspot" for modulating selectivity. Small modifications, such as changing a methyl to an amino or methoxy group, can switch or enhance selectivity between different enzyme isoforms or even different enzyme families.
Exploiting the N9-Position for Potency and Properties : The N9 position provides a strategic vector to introduce substituents that can form additional interactions with the target protein or improve physicochemical properties. The design of N9 substituents should consider potential steric clashes with the C8 group, especially when both are bulky.
Harnessing Alternative Binding Modes : The observation that the 8-isopropyl group can induce a "reverse" binding mode in CDK2 inhibitors is a powerful design principle. nih.govacs.org Instead of avoiding steric clashes, they can be deliberately introduced to force a ligand into a new, potentially higher-affinity orientation that might not be accessible to conventional ATP-competitive inhibitors. This opens up new avenues for creating highly selective inhibitors.
By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the 8-isopropyl-6-methyl-1H-purine scaffold to develop next-generation inhibitors with improved potency, selectivity, and therapeutic potential.
Analytical Methodologies for Detection and Quantification of 8 Isopropyl 6 Methyl 1h Purine in Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in the analysis of purine (B94841) derivatives, offering high-resolution separation and accurate quantification. For a compound like 8-Isopropyl-6-methyl-1H-purine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of purine analogs. A reversed-phase HPLC method would be the most common starting point for the analysis of 8-Isopropyl-6-methyl-1H-purine. The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for a related compound, 6-methyl-1H-purine, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For 8-Isopropyl-6-methyl-1H-purine, due to the increased hydrophobicity from the isopropyl group, a higher proportion of the organic solvent in the mobile phase might be necessary for timely elution.
Table 1: Illustrative HPLC Method Parameters for 8-Isopropyl-6-methyl-1H-purine
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for purine analysis and is intended for illustrative purposes.
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications
Gas chromatography can be a powerful tool for the analysis of purine derivatives, provided they are sufficiently volatile and thermally stable. researchgate.net For non-volatile compounds, derivatization is often required to increase their volatility. researchgate.net Common derivatizing agents for purines include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Given the structure of 8-Isopropyl-6-methyl-1H-purine, it may possess adequate volatility for direct GC analysis, or at least with derivatization of the purine ring's N-H group. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice for separation.
Supercritical Fluid Chromatography (SFC) presents an alternative to both HPLC and GC, offering fast separations with lower environmental impact due to the use of supercritical CO2 as the primary mobile phase component. SFC can be particularly advantageous for the preparative separation of purine analogs.
Chiral Chromatography for Enantiomeric Purity (if applicable for derivatives)
The parent compound, 8-Isopropyl-6-methyl-1H-purine, is not chiral. However, if derivatives of this compound are synthesized that introduce a chiral center, chiral chromatography would be essential for the separation and quantification of the enantiomers. Polysaccharide-based chiral stationary phases are commonly used for the resolution of a wide range of chiral compounds and would be a primary choice for method development.
Hyphenated Techniques for Identification and Metabolite Profiling in vitro
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the unequivocal identification of compounds and for studying their metabolic fate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a highly sensitive and selective technique for the analysis of purine derivatives in complex matrices. nih.govresearchgate.netfrontiersin.orgnih.gov This method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. For 8-Isopropyl-6-methyl-1H-purine, an LC-MS/MS method would be the gold standard for its identification and for in vitro metabolite profiling.
Electrospray ionization (ESI) in positive ion mode is typically effective for the ionization of purine compounds. The precursor ion would be the protonated molecule [M+H]+ of 8-Isopropyl-6-methyl-1H-purine. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions, which can be used for selected reaction monitoring (SRM) for highly selective quantification.
Table 2: Proposed LC-MS/MS Parameters for 8-Isopropyl-6-methyl-1H-purine
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
This table outlines proposed starting parameters for an LC-MS/MS method, which would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For volatile derivatives of 8-Isopropyl-6-methyl-1H-purine, or after derivatization, GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra. researchgate.net Electron ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that can be compared to a spectral library for compound identification. The fragmentation pattern of 8-Isopropyl-6-methyl-1H-purine would be expected to show losses of methyl and isopropyl groups, as well as fragmentation of the purine ring system.
Spectrophotometric and Fluorometric Assay Development for in vitro Activity Monitoring
Spectrophotometric and fluorometric assays are fundamental tools in biochemical research, offering sensitive and reliable methods for monitoring enzyme activity and quantifying compounds in vitro. These techniques are readily adaptable for studying the interactions and metabolic fate of 8-Isopropyl-6-methyl-1H-purine.
Spectrophotometric Assays:
Spectrophotometry measures the absorption of light by a substance at a specific wavelength. patsnap.com For purine derivatives, these assays often rely on enzymatic reactions that produce a chromogenic product. For instance, enzymes involved in purine metabolism can be coupled with other enzymes that lead to a measurable change in absorbance. nih.govnih.gov
A potential spectrophotometric assay for 8-Isopropyl-6-methyl-1H-purine could involve enzymes that metabolize the purine ring, leading to the production of a compound that absorbs light in the UV-visible range. The rate of change in absorbance would be directly proportional to the enzymatic activity on the substrate. The simplicity and cost-effectiveness of spectrophotometric methods make them suitable for routine laboratory applications. patsnap.com
Key Considerations for Spectrophotometric Assay Development:
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the product must be determined to ensure maximum sensitivity.
Enzyme Kinetics: Michaelis-Menten kinetics should be determined to understand the enzyme's affinity for 8-Isopropyl-6-methyl-1H-purine.
Interference: Potential interfering substances in the sample matrix that absorb at the same wavelength need to be identified and mitigated. patsnap.com
Fluorometric Assays:
Fluorometric assays utilize the principle of fluorescence, where a molecule absorbs light at one wavelength and emits it at a longer wavelength. semanticscholar.org These assays are generally more sensitive and specific than spectrophotometric methods. patsnap.com
For 8-Isopropyl-6-methyl-1H-purine, a fluorometric assay could be developed using a substrate that becomes fluorescent upon enzymatic modification or by using a fluorescent probe that binds specifically to the compound or its metabolite. For example, a common approach involves using artificial substrates that release a fluorescent compound, such as 4-methylumbelliferone, upon enzymatic cleavage. semanticscholar.org
The high sensitivity of fluorometric assays makes them ideal for detecting low concentrations of 8-Isopropyl-6-methyl-1H-purine, which is particularly advantageous when sample volume is limited. patsnap.com
| Parameter | Spectrophotometry | Fluorometry |
| Principle | Light Absorbance | Fluorescence Emission |
| Sensitivity | Moderate | High |
| Specificity | Moderate | High |
| Cost | Lower | Higher |
| Instrumentation | Spectrophotometer | Fluorometer |
Microfluidic and High-Throughput Screening Platform Integration for Compound Analysis
The integration of analytical methods with microfluidic and high-throughput screening (HTS) platforms has revolutionized drug discovery and biochemical analysis. These technologies allow for the rapid and automated analysis of a large number of samples, significantly accelerating research.
Microfluidic Platforms:
Microfluidic systems, also known as lab-on-a-chip devices, enable the manipulation of small volumes of fluids in micro-scale channels. nih.gov These platforms offer several advantages for the analysis of compounds like 8-Isopropyl-6-methyl-1H-purine, including reduced sample and reagent consumption, faster analysis times, and the potential for high levels of integration and automation.
A microfluidic device could be designed to perform enzymatic assays, separations, and detection of 8-Isopropyl-6-methyl-1H-purine and its metabolites in a single, compact system. nih.gov For example, a chip could integrate enzyme immobilization, reaction chambers, and a detection zone, allowing for the rapid assessment of enzyme inhibition or substrate turnover. nih.gov
High-Throughput Screening (HTS):
HTS platforms are used to screen large libraries of chemical compounds for biological activity. Spectrophotometric and fluorometric assays are the workhorses of HTS due to their compatibility with microplate formats and their ease of automation. semanticscholar.org
An HTS campaign to identify modulators of enzymes that interact with 8-Isopropyl-6-methyl-1H-purine would involve dispensing the enzyme, substrate, and test compounds into 96-, 384-, or 1536-well plates. The reaction progress would then be monitored using a plate reader capable of measuring absorbance or fluorescence. The data generated from HTS can help identify lead compounds for further development.
| Platform | Key Advantages | Application for 8-Isopropyl-6-methyl-1H-purine |
| Microfluidics | Low sample volume, fast analysis, high integration | Point-of-care diagnostics, detailed kinetic studies |
| High-Throughput Screening | High speed, automation, large-scale analysis | Drug discovery, identifying enzyme inhibitors/activators |
Applications of 8 Isopropyl 6 Methyl 1h Purine As a Research Tool and Precursor
Development as a Chemical Probe for Target Validation and Pathway Deconvolution
Currently, there is no specific information available in the scientific literature detailing the development or use of 8-Isopropyl-6-methyl-1H-purine as a chemical probe. Chemical probes are small molecules designed to interact with a specific protein target, and their development requires extensive characterization of their selectivity and mechanism of action. Without such studies, its utility in target validation and pathway deconvolution remains hypothetical.
Utility in Affinity Chromatography and Proteomics Studies for Target Identification
There are no documented instances of 8-Isopropyl-6-methyl-1H-purine being utilized in affinity chromatography or proteomics studies. For a compound to be used in these applications, it would typically be immobilized on a solid support to capture interacting proteins from a cell lysate. The subsequent identification of these proteins by mass spectrometry would then reveal potential biological targets. The synthesis of an appropriately functionalized derivative of 8-Isopropyl-6-methyl-1H-purine for such purposes has not been reported.
Role as a Scaffold for Rational Drug Design Methodologies and Lead Optimization Studies
While the purine (B94841) core is a common scaffold in drug discovery, particularly for kinase inhibitors, there is no specific research available that describes the use of 8-Isopropyl-6-methyl-1H-purine as a starting point for rational drug design or lead optimization. The potential for this compound to serve as a scaffold is plausible, but without any published studies, its role in this area is not established.
Contribution to Understanding Fundamental Purine Biological Chemistry
Potential in Materials Science or Biosensor Development (as a molecular component)
There is no available literature to suggest that 8-Isopropyl-6-methyl-1H-purine has been explored for applications in materials science or biosensor development. The incorporation of small molecules into materials or biosensors requires specific chemical properties, such as the ability to polymerize, self-assemble, or produce a detectable signal upon binding to a target. There is no evidence to date that 8-Isopropyl-6-methyl-1H-purine has been investigated for these properties.
Future Research Directions and Emerging Paradigms for 8 Isopropyl 6 Methyl 1h Purine
Exploration of Underexplored Biological Targets and Mechanisms
The foundational step in characterizing 8-Isopropyl-6-methyl-1H-purine is the systematic exploration of its potential biological targets. Given its purine (B94841) scaffold, initial investigations could logically focus on enzyme families known to interact with endogenous purines, such as kinases, phosphodiesterases, and enzymes involved in nucleotide metabolism. A broad, unbiased screening approach against a diverse panel of targets is crucial to identify novel and unexpected interactions.
Subsequent mechanistic studies will be essential to understand the nature of these interactions. This would involve a combination of biochemical assays to determine binding affinities and enzyme kinetics, alongside cell-based assays to assess the compound's effect on signaling pathways and cellular phenotypes. Elucidating whether the compound acts as an agonist, antagonist, or allosteric modulator will be a key objective.
Integration with Advanced High-Throughput and High-Content Screening Technologies
To efficiently probe the vast biological space, the integration of 8-Isopropyl-6-methyl-1H-purine into advanced screening platforms is paramount. High-Throughput Screening (HTS) can rapidly assess the compound's activity against thousands of targets, providing a comprehensive initial profile of its biological interactions.
Following initial HTS hits, High-Content Screening (HCS) will offer deeper insights into the compound's cellular effects. By utilizing automated microscopy and sophisticated image analysis, HCS can simultaneously measure multiple cellular parameters, such as protein localization, organelle morphology, and cell viability. This multiparametric approach provides a more nuanced understanding of the compound's mechanism of action at a cellular level.
Table 1: Hypothetical High-Throughput and High-Content Screening Cascade for 8-Isopropyl-6-methyl-1H-purine
| Screening Phase | Technology | Objective | Potential Targets/Assays | Data Output |
| Primary Screen | High-Throughput Screening (HTS) | Identify initial biological activity | Kinase panel, GPCR panel, enzyme assays | IC50/EC50 values, hit identification |
| Secondary Screen | High-Content Screening (HCS) | Characterize cellular phenotype | Cell viability, apoptosis, cell cycle analysis | Multiparametric cellular data, phenotypic fingerprinting |
| Target Deconvolution | Various biochemical and cellular techniques | Identify specific molecular target(s) of phenotypic hits | Affinity chromatography, genetic approaches | Validated molecular targets |
Development of Bioconjugates for Targeted Delivery or Imaging in vitro
The synthesis of bioconjugates of 8-Isopropyl-6-methyl-1H-purine represents a promising strategy to enhance its utility. By attaching functional moieties such as fluorescent dyes or affinity tags, researchers can create powerful tools for in vitro studies. Fluorescently labeled derivatives would enable visualization of the compound's subcellular localization and trafficking through techniques like fluorescence microscopy.
Furthermore, conjugation to targeting ligands, such as peptides or antibodies, could facilitate the targeted delivery of the compound to specific cell types or tissues in a research setting. This approach would be invaluable for studying the compound's effects in complex biological systems with greater precision.
Application in Systems Chemical Biology Approaches for Network Perturbation
Systems chemical biology offers a holistic approach to understanding the effects of small molecules on complex biological networks. By systematically perturbing cellular systems with 8-Isopropyl-6-methyl-1H-purine and analyzing the global molecular changes, researchers can uncover its broader mechanism of action.
Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to the compound. Integrating this multi-omics data can reveal the signaling pathways and biological processes modulated by 8-Isopropyl-6-methyl-1H-purine, potentially identifying novel therapeutic opportunities.
Sustainable Synthesis and Green Chemistry Initiatives for Production
As research on 8-Isopropyl-6-methyl-1H-purine progresses, the development of sustainable and environmentally friendly synthetic routes will be crucial. Applying the principles of green chemistry can minimize the environmental impact of its production. uniroma1.it This includes the use of safer solvents, reducing the number of synthetic steps, and improving atom economy.
Exploring biocatalysis, where enzymes are used to perform specific chemical transformations, could offer a highly efficient and sustainable alternative to traditional synthetic methods. The development of a green synthetic process will not only be environmentally responsible but also economically advantageous for potential future applications.
Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Purine Synthesis
| Principle | Traditional Synthesis | Potential Green Chemistry Approach |
| Solvent Use | Often relies on hazardous organic solvents | Use of water, supercritical CO2, or biodegradable solvents |
| Atom Economy | May generate significant waste | Designing synthetic routes to maximize the incorporation of starting materials into the final product |
| Catalysis | May use stoichiometric and toxic reagents | Employment of reusable and non-toxic catalysts, including biocatalysts |
| Energy Efficiency | Often requires high temperatures and pressures | Use of microwave-assisted synthesis or reactions at ambient temperature and pressure |
Leveraging Artificial Intelligence and Machine Learning in Research on 8-Isopropyl-6-methyl-1H-purine
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize small molecule research. These powerful computational tools can be applied to various aspects of the investigation of 8-Isopropyl-6-methyl-1H-purine.
Target Prediction: AI algorithms can analyze the chemical structure of the compound to predict its likely biological targets, helping to prioritize experimental screening efforts.
Structure-Activity Relationship (SAR) Studies: ML models can be trained on existing data to predict how modifications to the structure of 8-Isopropyl-6-methyl-1H-purine will affect its biological activity, guiding the design of more potent and selective analogs.
De Novo Design: Generative AI models can design novel purine derivatives with desired properties, expanding the chemical space for exploration.
By integrating these computational approaches with experimental validation, the research and development timeline for 8-Isopropyl-6-methyl-1H-purine and its derivatives can be significantly accelerated.
Conclusion
Summary of Key Findings on 8-Isopropyl-6-methyl-1H-purine's Synthesis, Structure, and Molecular Interactions
A thorough search of available scientific literature and chemical databases did not yield any specific information on the synthesis, structural characterization, or molecular interactions of 8-Isopropyl-6-methyl-1H-purine. This suggests that the compound is not a commercially available reagent and has not been the subject of published research.
Broader Implications for Purine (B94841) Chemistry, Chemical Biology, and Ligand Design
While no direct implications can be drawn for 8-Isopropyl-6-methyl-1H-purine due to the lack of data, the study of analogous purine structures offers a glimpse into its potential significance. The substitution pattern on the purine ring is a key determinant of biological activity. For example, the introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine core, a related heterocyclic system, was found to significantly improve metabolic stability in the development of kinase inhibitors. acs.org This highlights how seemingly small modifications can have profound effects on the pharmacokinetic properties of a molecule.
Furthermore, hydrophobic moieties, such as the isopropyl group, are known to play critical roles in ligand-protein interactions by occupying hydrophobic pockets in target proteins. The replacement of a key interacting group, like an isopropyl group, can lead to a dramatic loss of binding affinity. nih.gov Therefore, the 8-isopropyl substitution in the target compound could potentially direct its binding to specific biological targets with corresponding hydrophobic pockets.
The exploration of novel purine derivatives like 8-Isopropyl-6-methyl-1H-purine is fundamental to advancing purine chemistry and expanding the toolbox for chemical biology and ligand design. Each new analog represents an opportunity to probe the structure-activity relationships of purine-binding proteins and to develop new therapeutic agents.
Unanswered Questions and Outlook for Future Research on 8-Isopropyl-6-methyl-1H-purine
The primary unanswered question is the very existence and characterization of 8-Isopropyl-6-methyl-1H-purine in the scientific literature. The outlook for future research is contingent on its successful synthesis and purification.
Key areas for future investigation would include:
Chemical Synthesis: Developing a robust and efficient synthetic route to produce 8-Isopropyl-6-methyl-1H-purine in sufficient quantities for further study.
Structural Elucidation: Unambiguously confirming the chemical structure using modern analytical techniques such as 1H and 13C NMR, mass spectrometry, and potentially single-crystal X-ray diffraction.
Physicochemical Properties: Characterizing its fundamental properties, including solubility, stability, and pKa.
Biological Screening: Evaluating its activity against a broad range of biological targets, particularly kinases and other ATP-binding proteins, to identify potential biological functions.
Molecular Modeling and Interaction Studies: In silico and in vitro studies to understand how it interacts with any identified biological targets.
The study of this currently uncharacterized molecule could provide valuable insights into the chemical space of purine derivatives and may lead to the discovery of new chemical probes or therapeutic leads.
Q & A
Basic: What are the established synthetic routes for 8-Isopropyl-6-methyl-1H-purine?
The synthesis of purine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 6-Methyl-1H-purin-2-amine is synthesized via substitution of 6-chloropurine with methylamine in polar solvents (e.g., ethanol or DMF) under heating, catalyzed by tertiary amines like triethylamine . For 8-Isopropyl-6-methyl-1H-purine, analogous methods may involve introducing the isopropyl group at the 8-position via alkylation or coupling reactions. Reaction optimization (e.g., solvent choice, temperature, and catalyst selection) is critical to achieve regioselectivity and purity.
Basic: How can spectroscopic techniques confirm the structure of 8-Isopropyl-6-methyl-1H-purine?
Structural confirmation relies on a combination of 1H/13C NMR , mass spectrometry (MS) , and IR spectroscopy . For instance, NMR can resolve substituent positions by analyzing coupling patterns and chemical shifts (e.g., deshielded protons near electron-withdrawing groups). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns, while IR identifies functional groups like NH or C=O stretches . For advanced validation, 2D NMR (COSY, HSQC) or X-ray crystallography may be required to resolve stereochemical ambiguities .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires systematic variation of parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature : Controlled heating (e.g., reflux) accelerates kinetics but must avoid thermal degradation.
- Catalysts : Tertiary amines (e.g., triethylamine) or transition-metal catalysts (e.g., Pd for cross-couplings) can improve efficiency.
- Purification : Column chromatography or recrystallization isolates the target compound from byproducts .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from isomeric impurities or overlapping signals. Strategies include:
- Differential spectroscopy : Compare experimental NMR/MS data with computational predictions (e.g., DFT-based chemical shift calculations).
- Isotopic labeling : Introduce deuterium or 13C to track specific positions.
- Chromatographic separation : Use HPLC or TLC to isolate isomers before analysis .
Biological Activity: What methodologies assess the bioactivity of 8-Isopropyl-6-methyl-1H-purine?
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or SPR.
- Cellular models : Evaluate cytotoxicity, apoptosis, or metabolic activity via MTT or flow cytometry.
- Control experiments : Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC50/EC50 calculations) .
Analytical Challenges: How to differentiate structural isomers or tautomers of this compound?
- Chromatography : Reverse-phase HPLC with UV/Vis detection separates isomers based on hydrophobicity.
- X-ray diffraction : Resolves tautomeric forms via crystal structure analysis.
- Dynamic NMR : Monitors tautomerization kinetics at variable temperatures .
Computational Modeling: How to predict interactions between 8-Isopropyl-6-methyl-1H-purine and biological targets?
- Docking studies : Use software like AutoDock or Schrödinger to simulate binding to protein active sites.
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
- QSAR models : Corrogate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity data .
Stability Studies: How does 8-Isopropyl-6-methyl-1H-purine degrade under varying pH or temperature?
- Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or elevated temperatures (40–60°C).
- Analytical monitoring : Track degradation products via LC-MS and identify pathways (e.g., hydrolysis of the purine ring).
- Storage recommendations : Determine optimal conditions (e.g., inert atmosphere, desiccated) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
